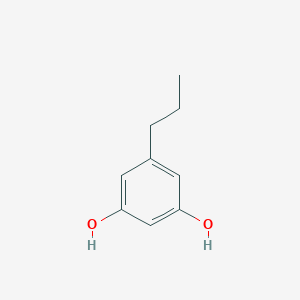

5-Propylbenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNQLQRBNSSJBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198172 | |

| Record name | 5-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-49-2 | |

| Record name | 1,3-Benzenediol, 5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propylbenzene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Propylbenzene-1,3-diol

An In-depth Technical Guide to 5-Propylbenzene-1,3-diol (Divarinol) for Researchers and Drug Development Professionals

Introduction

This compound, also known by its trivial name Divarinol or 5-propylresorcinol, is a naturally occurring organic compound belonging to the resorcinol family.[1][2] It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 5. This compound serves as a critical intermediate and precursor in the synthesis of various organic molecules, most notably in the burgeoning field of cannabinoid chemistry.[3][4][5]

While found in certain lichens and plants, its primary significance in modern research lies in its role as a starting material for the synthesis of divarinolic cannabinoids, such as Cannabigerovarin (CBGV).[1][4] Research has indicated that this compound and its derivatives possess a range of potential biological activities, including antifungal, antiviral, anti-inflammatory, and neuroprotective effects, making it a molecule of considerable interest for drug discovery and development.[1][2][4] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization to support its application in research and pharmaceutical development.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers and molecular structure is paramount for any scientific investigation.

-

Common Names: 5-Propyl-1,3-benzenediol, Divarinol, 5-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene[2][3][6]

-

CAS Number: 500-49-2[3]

The structure, consisting of a resorcinol core with a C3 alkyl chain, dictates its chemical behavior, particularly its solubility, reactivity, and biological interactions.

Caption: Chemical Structure of this compound.

Physical Properties

The physical characteristics of this compound are essential for its handling, formulation, and purification. The data below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | White to brown crystalline solid or pale yellow oil. | [2] |

| Molecular Formula | C₉H₁₂O₂ | [3][6] |

| Molecular Weight | 152.19 g/mol | [3][7] |

| Melting Point | 82.8 - 89 °C | [3][8] |

| Boiling Point | ~234.66 °C (rough estimate) | [3][8] |

| Density | ~1.05 g/cm³ (rough estimate) | [3][8] |

| pKa | 9.56 ± 0.10 (Predicted) | [3] |

| Flash Point | 137.9 °C | [3][8] |

| Solubility | Soluble in methanol, ethanol, N,N-dimethylformamide (DMF), and DMSO. Slightly soluble in glacial acetic acid. Very slightly soluble in chloroform. Almost insoluble in water. | [1][6][9] |

The presence of two polar hydroxyl groups allows for hydrogen bonding, which contributes to its solid state at room temperature and its solubility in polar organic solvents.[2] Its very low solubility in water is expected due to the nonpolar propyl chain and the benzene ring. This solubility profile is a key consideration for selecting appropriate solvent systems for chemical reactions, purification (e.g., recrystallization or chromatography), and formulation studies.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its resorcinol core. The two phenolic hydroxyl groups are weakly acidic and are the primary sites for reactions such as etherification and esterification. The electron-rich aromatic ring is highly activated towards electrophilic aromatic substitution, with the hydroxyl groups directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

Its most prominent chemical application is serving as the resorcinol component in condensation reactions with other molecules to build more complex structures. For instance, it is a key precursor for synthesizing CBGV and other propyl-phytocannabinoids.[4] This typically involves a condensation reaction with a geranyl derivative under acidic conditions.

Synthesis and Manufacturing

While naturally occurring, this compound is typically produced synthetically for research and commercial purposes to ensure purity and scalability. A common and effective method involves the demethylation of 1,3-dimethoxy-5-propylbenzene.[1][10] An alternative strategy mentioned in the literature is the Friedel-Crafts alkylation of resorcinol.[8]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Demethylation

This protocol is adapted from a standard literature procedure for the demethylation of an aryl methyl ether.[1][10]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the starting material, 1,3-dimethoxy-5-propylbenzene (1.0 eq.), with a 1:1 mixture of glacial acetic acid and 48% aqueous hydrobromic acid.

-

Reflux: Heat the reaction mixture to 125 °C and maintain at reflux with stirring for approximately 3 hours.

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) until completion.

-

Quenching and Extraction: Allow the flask to cool to room temperature. Carefully quench the reaction by adding deionized water. Transfer the biphasic solution to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Washing and Neutralization: Combine the organic layers. Neutralize by washing with a saturated sodium bicarbonate solution, followed by a wash with a saturated brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure (in vacuo) to yield the crude product.

-

Purification: The resulting product, often a pale yellow oil or solid, can be further purified by column chromatography on silica gel if necessary.[1][11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Techniques like HPLC and GC-MS are standard for purity assessment.[8]

Spectroscopic Data

-

¹H-NMR (in CDCl₃):

-

δ 6.25 (d, J=2.4 Hz, 2H, Ar-H)

-

δ 6.19 (t, J=2.4 Hz, 1H, Ar-H)

-

δ 5.07 (bs, 1H, OH)

-

δ 2.42 (t, J=7.2 Hz, 2H, Ar-CH₂)

-

δ 1.60-1.50 (m, 2H, -CH₂-)

-

δ 0.89 (t, J=7.2 Hz, 3H, -CH₃)[11]

-

-

¹³C-NMR (in CDCl₃):

-

δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7[11]

-

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition. Predicted accurate mass values for common adducts are crucial for interpretation.[12]

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.09100 |

| [M+Na]⁺ | 175.07294 |

| [M-H]⁻ | 151.07644 |

Protocol: Sample Preparation for HRMS Analysis

-

Stock Solution: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with the mobile phase solvent to a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).

-

Analysis: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS), to acquire the high-resolution mass spectrum.

-

Data Interpretation: Compare the experimentally determined accurate mass to the theoretical mass of the expected elemental formula (C₉H₁₂O₂) to confirm the compound's identity.[9]

Applications in Research and Drug Development

This compound is a molecule of significant interest, primarily due to its role as a precursor to propyl-cannabinoids, which are being investigated for unique therapeutic properties.

-

Cannabinoid Synthesis: It is the key building block for producing Cannabigerovarin (CBGV) and other related compounds like Cannabidivarin (CBDV).[3][4] These non-psychoactive cannabinoids are subjects of intense research for their potential pharmaceutical applications.

-

TRP Channel Modulation: Derivatives of this compound, such as CBGV, have been shown to stimulate thermosensitive transient receptor potential (TRP) channels, specifically TRPV4.[3][4] These channels are involved in a wide array of physiological processes, and modulators are being explored as potential drugs for various diseases.

-

Bioactivity Research: The compound itself has reported anti-inflammatory, antimicrobial, and antioxidant properties, making it a candidate for investigation in dermatology and as a potential natural preservative.[1][2][8]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store at room temperature in a dry, well-ventilated place, preferably under an inert atmosphere like nitrogen to prevent oxidation.[5]

References

- 1. This compound | 500-49-2 [chemicalbook.com]

- 2. CAS 500-49-2: this compound | CymitQuimica [cymitquimica.com]

- 3. Cas 500-49-2,5-Propyl-1,3-benzenediol | lookchem [lookchem.com]

- 4. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. kuujia.com [kuujia.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

The Resorcinolic Core: A Technical Guide to the Discovery, Natural Sources, and Significance of 5-Propylbenzene-1,3-diol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Propylbenzene-1,3-diol, also known by the common name divarinol, is a naturally occurring alkylresorcinol that serves as a critical precursor in the biosynthesis of a unique class of cannabinoids. While often overshadowed by its more famous derivatives, such as cannabidivarin (CBDV), divarinol itself is a molecule of significant interest, with potential biological activities and a fascinating biosynthetic origin. This technical guide provides a comprehensive overview of this compound, from its discovery and natural distribution to its biochemical synthesis and methods for its isolation and characterization. We will delve into the enzymatic machinery responsible for its creation and explore its known and potential pharmacological effects, offering a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of the chemical constituents of Cannabis sativa. While the exact first isolation or synthesis of divarinol is not prominently documented, its existence as a key building block for certain cannabinoids became evident with the identification of its downstream products. A pivotal moment in this discovery timeline was the work of Vollner and colleagues in 1969, who first identified cannabidivarin (CBDV), a propyl cannabinoid, as a new constituent of hashish.[1] The recognition of CBDV, a C3-analogue of cannabidiol (CBD), logically implied the presence of a C3-resorcinolic acid precursor, and by extension, its decarboxylated form, this compound.

This discovery was part of a "golden age" of cannabinoid research that saw the elucidation of the structures of major cannabinoids like cannabinol and CBD.[2] The identification of these propyl-variants opened a new chapter in understanding the chemodiversity of Cannabis, highlighting that the well-known pentyl cannabinoids (like THC and CBD) were not the only series of these compounds produced by the plant.

Natural Sources and Distribution

The primary and most well-documented natural source of this compound is the plant Cannabis sativa L.[3] Within the plant, it is found in the glandular trichomes, which are the primary sites of cannabinoid and terpenoid biosynthesis. While often a minor constituent compared to its pentyl-analogue, olivetol, certain Cannabis varieties, particularly those originating from northwest India and in hashish from Nepal, have been reported to contain elevated levels of propyl cannabinoids, and consequently, their divarinol precursor.

Beyond the Cannabis genus, the broader class of 5-alkylresorcinols, to which divarinol belongs, has a much wider distribution in the natural world. These phenolic lipids are found in a variety of organisms, including:

-

Plants: In addition to Cannabis, alkylresorcinols are present in cereals such as rye, wheat, and barley, as well as in the shells of cashew nuts.[4][5]

-

Bacteria and Fungi: Various species of bacteria and fungi are known to produce alkylresorcinols, where they are thought to play roles in cell wall structure and as signaling molecules.[5][6][7]

-

Other Organisms: Alkylresorcinols have also been identified in sponges.[7]

This wide distribution suggests an ancient and conserved biosynthetic pathway for this class of molecules. A notable example is the slime mold Dictyostelium discoideum, which synthesizes a related compound, 4-methyl-5-pentylbenzene-1,3-diol, a differentiation-inducing factor, through a hybrid polyketide synthase pathway.[8]

Biosynthesis of this compound

In Cannabis sativa, this compound is synthesized via the polyketide pathway. The biosynthesis is initiated by a type III polyketide synthase (PKS) enzyme. This enzyme catalyzes a series of decarboxylative condensation reactions between a starter molecule and several extender units.

The key steps in the biosynthesis of divarinol are:

-

Starter Unit Selection: The biosynthesis begins with a butyryl-CoA starter molecule. This is in contrast to the biosynthesis of olivetol, which utilizes a hexanoyl-CoA starter.

-

Polyketide Chain Elongation: The butyryl-CoA starter is then elongated by the sequential addition of three malonyl-CoA extender units.

-

Cyclization and Aromatization: The resulting polyketide intermediate undergoes an intramolecular C-alkylation (cyclization) followed by aromatization to form divarinic acid.

-

Decarboxylation: Divarinic acid is then decarboxylated to yield this compound.

This biosynthetic pathway is analogous to the formation of olivetolic acid and olivetol, the precursors to the more common pentyl cannabinoids. The specificity of the PKS for the butyryl-CoA starter molecule is the key determinant for the production of the propyl-series of cannabinoids.

Biological Activities and Pharmacological Potential

While much of the pharmacological research has focused on the cannabinoid derivatives of this compound, such as CBDV, divarinol itself, as an alkylresorcinol, is predicted to possess intrinsic biological activity.

In Vitro Studies and Potential Effects:

-

Anti-inflammatory Properties: Alkylresorcinols as a class have demonstrated anti-inflammatory effects.[9] This activity may be mediated through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][10] These enzymes are involved in the production of prostaglandins and leukotrienes, which are potent inflammatory mediators.

-

Neuroprotective Effects: There is growing evidence for the neuroprotective potential of various phenolic compounds, including those found in Cannabis. In vitro studies on related compounds suggest that divarinol may exhibit neuroprotective effects against oxidative stress.[5][11] This is a promising area for future research, especially in the context of neurodegenerative diseases.

-

Antioxidant Activity: The resorcinol structure of divarinol suggests it may act as an antioxidant by scavenging free radicals.[12] The antioxidant capacity of phenolic compounds is a well-established mechanism for their protective effects against cellular damage. Standard assays to confirm this include the DPPH radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.[13][14]

It is important to note that while the broader class of alkylresorcinols has shown these activities, more specific in vitro and in vivo studies are needed to fully characterize the pharmacological profile of this compound.

Experimental Protocols: Isolation and Purification from Cannabis sativa

The isolation of this compound from Cannabis sativa involves extraction followed by chromatographic purification to separate it from other cannabinoids and plant metabolites.

Materials and Equipment:

-

High-propyl cannabinoid Cannabis sativa plant material (dried and ground)

-

Extraction solvent (e.g., ethanol, supercritical CO2)

-

Rotary evaporator

-

Chromatography column (e.g., glass column for flash chromatography)

-

Stationary phase (e.g., silica gel)

-

Mobile phase solvents (e.g., hexane, ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

High-performance liquid chromatography (HPLC) system for analysis and purification

-

Nuclear magnetic resonance (NMR) spectrometer for structural elucidation

-

Mass spectrometer (MS) for molecular weight confirmation

Step-by-Step Methodology:

-

Extraction:

-

The dried and ground Cannabis sativa material is extracted with a suitable solvent to obtain a crude extract containing cannabinoids, terpenes, and other plant compounds. Supercritical CO2 extraction is a clean and efficient method for this purpose.

-

-

Solvent Removal:

-

The solvent is removed from the crude extract using a rotary evaporator under reduced pressure to yield a thick, resinous oil.

-

-

Chromatographic Purification:

-

Flash Column Chromatography: The crude extract is subjected to flash column chromatography on a silica gel column. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the compounds based on their polarity. Fractions are collected and monitored by TLC.

-

Preparative HPLC: For higher purity, the fractions containing this compound can be further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Analysis and Characterization:

-

The purity of the isolated this compound is assessed by analytical HPLC.

-

The structure of the purified compound is confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Future Directions and Conclusion

This compound represents a fascinating and important molecule at the intersection of natural product chemistry and pharmacology. While its primary role to date has been recognized as a precursor to the propyl-cannabinoids, its own potential biological activities warrant further investigation. Future research should focus on:

-

Screening for a wider range of natural sources: Exploring other plants, fungi, and bacteria for the presence of divarinol and its biosynthetic enzymes.

-

Detailed pharmacological profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the specific anti-inflammatory, neuroprotective, and antioxidant properties of pure this compound.

-

Enzymology and synthetic biology: Characterizing the polyketide synthases responsible for its production to enable the development of biosynthetic platforms for the production of divarinol and its derivatives.

References

- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling [mdpi.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies [mdpi.com]

- 6. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. um.edu.mt [um.edu.mt]

- 9. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rootspress.org [rootspress.org]

- 11. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 5-Propylbenzene-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Propylbenzene-1,3-diol, also known as Divarinol, is a naturally occurring alkylresorcinol. Alkylresorcinols are a class of phenolic lipids found in various plants, fungi, and bacteria. This compound serves as a key precursor in the biosynthesis of several cannabinoids, making its accurate identification and characterization crucial for research in medicinal chemistry and drug development.[1] This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its handling and analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.19 g/mol | --INVALID-LINK-- |

| Appearance | White to brown crystalline solid | --INVALID-LINK-- |

| Melting Point | 82.8 °C | --INVALID-LINK-- |

| Boiling Point | 234.66 °C at 760 mmHg | --INVALID-LINK-- |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the different types of protons and their neighboring environments. The spectrum, recorded in CDCl₃, shows distinct signals for the aromatic, aliphatic, and hydroxyl protons.[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.25 | d, J=2.4 Hz | 2H | Aromatic (H-2, H-6) |

| 6.19 | t, J=2.4 Hz | 1H | Aromatic (H-4) |

| 5.07 | bs | 1H | Phenolic (-OH) |

| 2.42 | t, J=7.2 Hz | 2H | Benzylic (-CH₂-) |

| 1.60-1.50 | m | 2H | Methylene (-CH₂-) |

| 0.89 | t, J=7.2 Hz | 3H | Methyl (-CH₃) |

Interpretation:

-

The signals in the aromatic region (6.19-6.25 ppm) are characteristic of a 1,3,5-trisubstituted benzene ring. The splitting pattern, a doublet and a triplet, arises from the coupling between the aromatic protons.

-

The broad singlet at 5.07 ppm is indicative of the phenolic hydroxyl protons. The broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

The signals in the aliphatic region correspond to the propyl side chain. The triplet at 2.42 ppm is assigned to the benzylic protons, which are deshielded by the aromatic ring. The multiplet at 1.50-1.60 ppm corresponds to the central methylene group of the propyl chain, and the triplet at 0.89 ppm is characteristic of a terminal methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 156.3 | C-1, C-3 (Aromatic, attached to -OH) |

| 146.0 | C-5 (Aromatic, attached to propyl) |

| 108.2 | C-2, C-6 (Aromatic) |

| 100.3 | C-4 (Aromatic) |

| 37.8 | Benzylic (-CH₂-) |

| 24.1 | Methylene (-CH₂-) |

| 13.7 | Methyl (-CH₃) |

Interpretation:

-

The signals in the downfield region (100.3-156.3 ppm) are characteristic of the aromatic carbons. The carbons attached to the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) are the most deshielded.

-

The signals in the upfield region (13.7-37.8 ppm) correspond to the carbons of the propyl side chain.

References

The Resorcinolic Core: A Technical Guide to 5-Propylbenzene-1,3-diol (Divarinol) for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Cannabinoid Precursor

5-Propylbenzene-1,3-diol, a resorcinolic compound, is a pivotal molecule in the landscape of cannabinoid research and development. While not a cannabinoid itself, its significance lies in its role as a direct precursor to the biosynthesis and chemical synthesis of a class of cannabinoids known as the varinoids, which are characterized by a propyl side chain. This technical guide provides an in-depth exploration of this compound, offering a comprehensive resource for researchers, chemists, and pharmacologists engaged in the study and application of cannabinoids. We will delve into its chemical identity, synthesis, analytical methodologies, and its crucial role in the generation of pharmacologically active molecules, most notably Cannabidivarin (CBDV).

I. Chemical Identity and Nomenclature: A Compound of Many Names

In scientific literature and commercial contexts, this compound is known by a variety of synonyms and alternative names. A clear understanding of this nomenclature is essential for effective literature review and material sourcing.

| Identifier Type | Identifier | Source |

| Systematic (IUPAC) Name | 5-propyl-1,3-benzenediol | [1] |

| Common Names | Divarinol, Divarin | [2][3][4] |

| Alternative Chemical Names | 5-Propylresorcinol, 5-n-Propylresorcinol, 1,3-Dihydroxy-5-propylbenzene | [2][3][4] |

| CAS Number | 500-49-2 | [2][5][6] |

| Molecular Formula | C₉H₁₂O₂ | [2][5][6] |

| Molecular Weight | 152.19 g/mol | [2][3][5] |

| InChI Key | FRNQLQRBNSSJBK-UHFFFAOYSA-N | [7] |

II. The Synthetic Pathway: From Precursors to Divarinol

The efficient synthesis of this compound is critical for the production of varinoid cannabinoids. Several synthetic routes have been established, with a common strategy involving the demethylation of a dimethoxy precursor. Below is a detailed, step-by-step protocol for a widely utilized synthetic method.

Experimental Protocol: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 1-ethynyl-3,5-dimethoxybenzene.

Step 1: Alkylation of 1-ethynyl-3,5-dimethoxybenzene

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.5 equivalents) in dry tetrahydrofuran (THF).

-

Cool the solution to -10°C and stir for 15 minutes.

-

Add n-butyllithium (nBuLi, 2.5 M solution in hexanes, 2.0 equivalents) dropwise to the stirred solution.

-

After 20 minutes, add a solution of 1-ethynyl-3,5-dimethoxybenzene (1.0 equivalent) in dry THF.

-

Following another 20 minutes of stirring, add propyl iodide (2.0 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,3-dimethoxy-5-(prop-1-yn-1-yl)benzene.

Step 2: Demethylation to this compound

-

Dissolve the crude product from Step 1 in dichloromethane (CH₂Cl₂) and cool the solution to -78°C.

-

Add a solution of boron tribromide (BBr₃) in CH₂Cl₂ (1 M solution, 4.0 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0°C and cautiously add water dropwise until gas evolution ceases.

-

Extract the aqueous layer with CH₂Cl₂ and then with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate (7:3) solvent system to obtain pure this compound.[5]

III. Analytical Characterization: Ensuring Purity and Identity

Accurate identification and quantification of this compound are paramount for quality control in research and manufacturing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Columns:

-

An HPLC system equipped with a UV detector.

-

A C18 reversed-phase column is commonly used for separation.[8]

2. Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

A gradient elution is often employed to ensure good separation from potential impurities and other related compounds.

3. Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions:

-

Injection Volume: 10-20 µL

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

UV Detection Wavelength: Typically monitored at around 280 nm, which is a common wavelength for phenolic compounds.

5. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which is determined by running a standard of known identity.

-

Quantify the compound by comparing its peak area to a calibration curve generated from standards of known concentrations.

Spectroscopic Data:

The identity of synthesized this compound should be confirmed using spectroscopic methods.

-

¹H-NMR (CDCl₃): δ 6.25 (d, J=2.4 Hz, 2H), 6.19 (t, J=2.4 Hz, 1H), 5.07 (bs, 1H), 2.42 (t, J=7.2 Hz, 2H), 1.60-1.50 (m, 2H), 0.89 (t, J=7.2 Hz, 3H).[5]

-

¹³C-NMR (CDCl₃): δ 156.3, 146.0, 108.2, 100.3, 37.8, 24.1, 13.7.[5]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 152.19.

IV. Biological Significance and Mechanism of Action: A Gateway to Varinoid Cannabinoids

The primary biological significance of this compound is its role as a biosynthetic precursor to varinoid cannabinoids, such as Cannabidivarin (CBDV).[9] In the Cannabis sativa plant, olivetolic acid, a close structural analog, is the precursor to the pentyl cannabinoids (e.g., CBD, THC). Similarly, it is believed that divarinic acid, derived from this compound, serves as the starting point for the enzymatic synthesis of the propyl cannabinoids.

While this compound itself is not typically considered a pharmacologically active end-product, its derivatives have garnered significant interest. Notably, some research suggests that compounds with a similar resorcinol structure can interact with transient receptor potential (TRP) channels. For instance, Cannabidivarin (CBDV), which is synthesized from a derivative of this compound, has been shown to exert its anticonvulsant effects through the modulation of the TRPV1 channel.[10] This suggests that the resorcinol core with a propyl side chain is a key structural motif for interaction with these ion channels.

The activation of TRPV4 channels by various stimuli, including chemical agonists, leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events.

V. Applications in Drug Development and Research

The primary application of this compound in drug development is as a key starting material for the synthesis of varinoid cannabinoids.

-

Cannabidivarin (CBDV) Synthesis: this compound is a crucial building block for the total synthesis of CBDV.[5] CBDV is currently under investigation for its potential therapeutic effects in conditions such as epilepsy and autism spectrum disorder.[9]

-

Research into Varinoid Cannabinoids: The availability of pure this compound enables the synthesis of a wide range of varinoid cannabinoids, allowing researchers to explore their structure-activity relationships and pharmacological profiles.

-

Development of Novel Therapeutics: The resorcinol core of this compound can be used as a scaffold for the development of novel compounds targeting various biological pathways, including but not limited to the endocannabinoid system.

VI. Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: Always handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

VII. Conclusion: A Foundational Molecule with Significant Potential

This compound, or Divarinol, represents more than just a chemical intermediate. It is a foundational component that unlocks the potential of an entire class of varinoid cannabinoids. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for advancing the field of cannabinoid-based therapeutics. As interest in the therapeutic potential of minor cannabinoids continues to grow, the importance of key precursors like this compound will undoubtedly increase, paving the way for new discoveries and innovative treatments.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activation of TRPV4 produces immediate cell damage and induction of apoptosis in human melanoma cells and HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scbt.com [scbt.com]

- 7. TRPV4 channel activation induces the transition of venous and arterial endothelial cells toward a pro‐inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabidivarin - Wikipedia [en.wikipedia.org]

- 10. Cannabidivarin | C19H26O2 | CID 11601669 - PubChem [pubchem.ncbi.nlm.nih.gov]

Divarinol's Mechanism of Action in Biological Systems: An In-depth Technical Guide

Introduction

Divarinol, also known as 5-propylresorcinol or olivetol with a propyl side chain, is a naturally occurring organic compound that serves as a fundamental building block in the biosynthesis of a class of cannabinoids known as varin cannabinoids, such as cannabidivarin (CBDV) and tetrahydrocannabivarin (THCV).[1] While its role as a precursor is well-established, divarinol itself is emerging as a biologically active molecule with its own distinct pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of divarinol's mechanism of action in biological systems, intended for researchers, scientists, and drug development professionals. We will delve into its interactions with key molecular targets, the ensuing signaling cascades, and the experimental methodologies required to elucidate its complex biological functions.

Part 1: The Dual Role of Divarinol: Precursor and Bioactive Modulator

Divarinol's significance in cannabinoid science is twofold. Primarily, it is the core resorcinol unit from which varin cannabinoids are synthesized in Cannabis sativa. The plant's enzymes catalyze the combination of divarinolic acid with geranyl pyrophosphate to form cannabigerovarinic acid (CBGVA), the parent molecule for other varin cannabinoids.

Beyond its biosynthetic role, divarinol exhibits intrinsic biological activity. Evidence suggests that it can directly interact with components of the endocannabinoid system (ECS), functioning independently of its cannabinoid derivatives. This guide will focus on this direct pharmacological activity.

Part 2: Molecular Targets and Mechanism of Action

The biological effects of divarinol are predicated on its interactions with specific molecular targets. The primary focus of research has been on the canonical cannabinoid receptors, with growing interest in other related signaling proteins.

Interaction with Cannabinoid Receptors: CB1 and CB2

The most characterized targets for divarinol and its analogs are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are G-protein coupled receptors (GPCRs).

Mechanistic Insights:

Multiple sources describe divarinol (olivetol) and its synthetic derivatives as competitive inhibitors or antagonists of both CB1 and CB2 receptors.[2][3][4] It is theorized that due to its smaller size compared to larger cannabinoids like THC, divarinol may bind aggressively to the active site of CB1 and CB2 receptors without activating them.[2][5] This competitive antagonism suggests that divarinol can modulate the effects of endogenous cannabinoids (like anandamide and 2-AG) and phytocannabinoids by occupying the receptor binding site and preventing agonist-induced signaling.

Some studies on synthetic olivetol derivatives suggest a more nuanced interaction. For instance, the derivative CB-25 has been shown to act as an inverse agonist at CB1 receptors in certain cellular contexts, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[3][6] The same study found that both CB-25 and another derivative, CB-52, behave as neutral antagonists at CB2 receptors, blocking agonist activity without affecting the receptor's constitutive activity.[3][6]

Signaling Pathways Affected:

As GPCRs, CB1 and CB2 receptors primarily couple to inhibitory G-proteins (Gi/o). Agonist binding typically leads to:

-

Inhibition of adenylyl cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: Activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels.

-

Activation of mitogen-activated protein kinase (MAPK) pathways: Including extracellular signal-regulated kinase (ERK).

By acting as an antagonist or inverse agonist, divarinol is predicted to block or reverse these signaling events. For example, as an inverse agonist at CB1, it could increase cAMP levels in cells with constitutive receptor activity.[3][6]

Caption: Divarinol's antagonistic action at the CB1 receptor.

Potential Interaction with Transient Receptor Potential (TRP) Channels

Many phytocannabinoids are known to interact with various members of the Transient Receptor Potential (TRP) channel family, particularly TRPV1. While direct evidence for divarinol is limited, the activity of its derivatives and structurally similar compounds suggests that TRP channels are plausible targets. For example, some synthetic olivetol derivatives have been shown to activate TRPV1 receptors.[2]

Mechanistic Insights:

TRPV1 is a non-selective cation channel that acts as a sensor for noxious stimuli, including heat and capsaicin. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), resulting in depolarization and signal transduction. Cannabinoids like cannabidiol (CBD) can act as agonists and, upon prolonged exposure, lead to desensitization of the channel. If divarinol interacts with TRPV1, it could potentially modulate pain and inflammation signaling pathways.

Putative Activity at Orphan G-Protein Coupled Receptors (GPCRs)

The orphan GPCR, GPR55, has been proposed as a "third cannabinoid receptor" and is activated by several cannabinoids. The structural similarity of divarinol to other GPR55 ligands makes it a candidate for interaction, though direct binding and functional data are currently lacking.

Mechanistic Insights:

GPR55 couples to Gq and G12/13 proteins, and its activation leads to an increase in intracellular calcium via the phospholipase C (PLC) pathway. It is involved in various physiological processes, including inflammation and neurotransmission. Further investigation is required to determine if divarinol modulates GPR55 signaling.

Part 3: Other Biological Activities

Beyond its interactions with canonical and putative cannabinoid signaling pathways, divarinol has been reported to possess other biological properties.

-

Antioxidant and Antigenotoxic Activity: In vitro studies have shown that 5-n-alkylresorcinols, including those with a propyl side chain, can protect against DNA damage induced by oxidative stress and inhibit the oxidation of low-density lipoproteins (LDL).[7][8]

-

Anti-inflammatory Effects: The antagonistic action at CB2 receptors, which are highly expressed in immune cells, provides a direct mechanism for potential anti-inflammatory effects. Additionally, some studies on olivetol suggest it may have anti-inflammatory properties independent of the ECS.

-

Anticancer Properties: In vitro studies have indicated that 5-pentylresorcinol can decrease the viability of human breast cancer cell lines.[9]

-

Metabolic Regulation: In vivo studies in mice have suggested that olivetol may have obesoprotective capabilities in diet-induced obesity.[10]

Part 4: Data Presentation

Due to the limited direct quantitative data for divarinol, the following table summarizes the functional activities of its synthetic derivatives, which provide insights into its likely pharmacological profile.

| Compound | Receptor | Assay | Activity | Potency (EC50/IC50) | Efficacy (% of control agonist) | Reference |

| CB-25 | Human CB1 | cAMP Inhibition | Partial Agonist | 1600 nM | 68% of CP-55,940 | [3][6] |

| CB-25 | Mouse CB1 | cAMP Modulation | Inverse Agonist | ~20 nM | 48% stimulation | [3][6] |

| CB-52 | Human CB1 | cAMP Inhibition | Partial Agonist | 2600 nM | 62% of CP-55,940 | [3][6] |

| CB-52 | Mouse CB1 | GTPγS Binding | Partial Agonist | 11 nM | ~16% stimulation | [3][6] |

| CB-25 & CB-52 | Human CB2 | GTPγS Binding | Neutral Antagonist | - | No activity | [3][6] |

Part 5: Experimental Protocols

To further elucidate the mechanism of action of divarinol, a series of well-established in vitro assays can be employed.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of divarinol for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and increasing concentrations of unlabeled divarinol.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the divarinol concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a validated method for the qualitative and quantitative analysis of cannabinoids in plant biomass and me… [ouci.dntb.gov.ua]

- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical diversity, receptor binding affinity, and pharmacology of phytocannabinoids: Insights into neuronal mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Propylbenzene-1,3-diol in different solvents

An In-depth Technical Guide to the Solubility of 5-Propylbenzene-1,3-diol (Divarinol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as Divarinol, is a naturally occurring alkylresorcinol and a key synthetic precursor in the pharmaceutical industry, particularly in the synthesis of cannabinoids and other bioactive molecules[1][2]. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This technical guide provides a comprehensive analysis of the solubility profile of this compound, grounded in fundamental chemical principles. We will explore its solubility in a range of common laboratory solvents, discuss the theoretical underpinnings of its behavior, and provide a detailed, field-proven protocol for its experimental determination.

Introduction to this compound: A Molecule of Interest

This compound (CAS 500-49-2) is an organic compound featuring a resorcinol core (a 1,3-dihydroxybenzene ring) substituted with a propyl group at the 5-position[3]. This structure, possessing both hydrophilic and lipophilic characteristics, dictates its unique solubility behavior.

-

Chemical Structure and Physicochemical Properties:

-

Molecular Formula: C₉H₁₂O₂[4]

-

Molecular Weight: 152.19 g/mol

-

Appearance: White to brown crystalline solid[5]

-

Melting Point: ~82.8°C[6]

-

Key Structural Features: The molecule contains a nonpolar aromatic ring and a propyl chain, which contribute to its lipophilicity. Conversely, the two phenolic hydroxyl (-OH) groups are polar and capable of acting as hydrogen bond donors and acceptors, conferring a degree of hydrophilicity.

-

The interplay between these features is central to understanding its solubility. For professionals in drug development, controlling the solubility of such a precursor is a critical step in achieving efficient synthesis, high-purity crystallization, and suitable formulation for preclinical and clinical studies.

The Theoretical Framework of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[7][8].

Polarity and Hydrogen Bonding

The structure of this compound presents a classic case of amphiphilicity.

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents can engage in strong hydrogen bonding with the two hydroxyl groups of the diol. This interaction effectively overcomes the solute-solute forces in the crystal lattice, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane): These solvents primarily interact through weaker van der Waals forces. They can effectively solvate the propyl chain and benzene ring but cannot form strong interactions with the polar hydroxyl groups. Consequently, solubility in strictly nonpolar solvents is expected to be limited.

-

Water: While water is a highly polar, hydrogen-bonding solvent, the solubility of this compound is very low. This is because the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar propylbenzene moiety is not sufficiently compensated by the hydration of the two hydroxyl groups. The parent compound, resorcinol (1,3-dihydroxybenzene), is highly soluble in water; the addition of the three-carbon propyl chain significantly increases the molecule's hydrophobicity, drastically reducing aqueous solubility[9].

References

- 1. caymanchem.com [caymanchem.com]

- 2. High Purity 5-Propyl-1,3-benzenediol 500-49-2 Export [minstargroup.com]

- 3. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound-d5 | LGC Standards [lgcstandards.com]

- 5. This compound | 500-49-2 [chemicalbook.com]

- 6. This compound CAS#: 500-49-2 [amp.chemicalbook.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of 5-Propylbenzene-1,3-diol (Divarinol)

Introduction: The Pivotal Role of 5-Propylbenzene-1,3-diol in Synthesis

This compound, scientifically known as divarinol, is a resorcinolic lipid that is garnering significant attention in the pharmaceutical and chemical synthesis sectors.[1] Structurally, it is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a propyl group at position 5. This compound serves as a crucial precursor in the synthesis of various cannabinoids, including cannabigerovarin (CBGV) and cannabidivarin (CBDV), which are subjects of extensive research for their potential therapeutic applications.[2][3]

The integrity of this compound under various processing conditions, particularly thermal stress, is of paramount importance. A comprehensive understanding of its thermal stability and degradation profile is essential for optimizing synthetic routes, ensuring the purity of final products, and establishing safe handling and storage protocols. This guide provides an in-depth analysis of the predicted thermal behavior of this compound and outlines the experimental methodologies required to empirically determine its thermal stability and degradation pathways.

Predicted Thermal Stability: An Analysis Based on Structural Analogs

Direct and exhaustive studies on the thermal decomposition of this compound are not extensively documented in publicly available literature. However, by examining its chemical structure and the behavior of the broader class of 5-n-alkylresorcinols, we can infer its likely thermal stability. Alkylresorcinols are generally considered to be relatively stable compounds, resistant to degradation under moderate heat.[4] This stability can be attributed to the aromatic resorcinol core.

However, it is crucial to recognize that prolonged exposure to intense heat can lead to the degradation of alkylresorcinols.[4] The presence of two hydroxyl groups on the benzene ring makes the molecule susceptible to oxidation, a process that can be accelerated at elevated temperatures. The propyl side chain, while relatively stable, can also undergo thermal cleavage or rearrangement under forcing conditions.

Key Factors Influencing Thermal Stability:

-

Atmosphere: The presence of oxygen will likely lower the degradation temperature due to oxidative processes. Inert atmospheres, such as nitrogen or argon, are expected to enhance thermal stability.

-

Purity: The presence of impurities, such as residual solvents or catalysts from synthesis, can significantly impact the onset and pathway of thermal degradation.

-

Heating Rate: In analytical techniques like thermogravimetric analysis, the heating rate can influence the observed decomposition temperatures.

Hypothesized Thermal Degradation Pathways

In the absence of specific experimental data, we can propose several potential degradation pathways for this compound based on fundamental organic chemistry principles.

-

Oxidation: The resorcinol moiety is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This could lead to the formation of quinone-like structures and further polymerization, resulting in complex, high-molecular-weight byproducts.

-

Side-Chain Cleavage: The propyl group could undergo homolytic cleavage at high temperatures, leading to the formation of radical species and subsequent rearrangement or fragmentation products.

-

Dehydration: Although less likely under typical thermal stress without a catalyst, intermolecular dehydration between two molecules could theoretically occur at very high temperatures, leading to the formation of a dibenzofuran derivative.

The following diagram illustrates these hypothesized pathways:

References

An In-depth Technical Guide to the Health and Safety of 5-Propylbenzene-1,3-diol (Divarinol)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Propylbenzene-1,3-diol (Divarinol)

This compound, also known as Divarinol or 5-propylresorcinol, is a naturally occurring organic compound found in various plants. It belongs to the family of alkylresorcinols, which are phenolic lipids characterized by a resorcinol ring with an attached alkyl chain.[1] In the field of drug development and scientific research, Divarinol serves as a crucial precursor in the synthesis of certain cannabinoids and other pharmacologically active molecules.[2] Its unique chemical structure makes it a valuable building block, but also necessitates a thorough understanding of its health and safety profile to ensure its responsible and safe handling in a laboratory setting.

This guide provides a comprehensive overview of the health and safety considerations for this compound, drawing upon available data for the compound and established safety protocols for structurally related phenolic compounds. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and maintain a safe working environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary hazard statements:

The signal word for this compound is "Warning" .[3][4] These classifications underscore the importance of avoiding direct contact with the skin, eyes, and respiratory system.

Toxicological Profile: An Analog-Based Assessment

Phenolic compounds are known to be corrosive to the skin and can be readily absorbed, potentially leading to systemic effects.[1] They can impact the central nervous system, liver, and kidneys.[1][7] Therefore, it is prudent to handle this compound with the same high degree of caution as other hazardous phenolic compounds.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls

-

Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8]

-

Ventilation: The laboratory should be well-ventilated to ensure that any potential fugitive emissions are effectively diluted and removed.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense for laboratory personnel.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[7] | To protect against splashes of solutions or contact with airborne particles. |

| Hand Protection | Double-layered nitrile or neoprene gloves.[7][9] | To prevent skin contact. Gloves should be changed frequently, and immediately if contaminated. |

| Body Protection | A fully buttoned lab coat and, for larger quantities or splash risks, a chemically resistant apron.[7][8] | To protect the skin and personal clothing from contamination. |

| Footwear | Closed-toe shoes.[8] | To protect feet from spills. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Weighing: Weighing of solid this compound should be performed in a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to minimize dust generation. Ensure adequate mixing in a closed or covered vessel.

-

General Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Storage

-

Container: Store in a tightly sealed, properly labeled container.[10]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9]

-

Segregation: Store separately from food and other consumables.

Spill Management and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.

Spill Cleanup Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the affected area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For liquid spills, create a dike around the spill using an absorbent material.[11]

-

Absorb: For small spills, use an inert absorbent material like vermiculite or sand to absorb the spilled substance.[12]

-

Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures

Immediate first aid is critical in the event of accidental exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be disposed of as hazardous chemical waste.[10] Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 500-49-2 [sigmaaldrich.com]

- 5. This compound | C9H12O2 | CID 3083600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Proposed Notification Level for n-Propylbenzene - OEHHA [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Present Status and Perspectives on the Use of Alkylresorcinols as Biomarkers of Wholegrain Wheat and Rye Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rye - Wikipedia [en.wikipedia.org]

- 10. fishersci.ch [fishersci.ch]

- 11. scbt.com [scbt.com]

- 12. oehha.ca.gov [oehha.ca.gov]

5-Propylresorcinol: A Comprehensive Technical Guide to its Therapeutic Potential

Introduction: Unveiling the Therapeutic Promise of a Natural Phenol

5-Propylresorcinol, also known as Divarin or Olivetol, is a naturally occurring alkylresorcinol found in a variety of plant species, most notably in certain chemotypes of Cannabis sativa. Beyond its role as a key biosynthetic precursor to certain cannabinoids, this phenolic compound has garnered significant scientific interest for its diverse and potent biological activities. Preclinical evidence has illuminated its potential as a therapeutic agent across a spectrum of disease areas, including neurology, oncology, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the current scientific understanding of 5-Propylresorcinol, with a focus on its mechanisms of action, preclinical efficacy, and the experimental methodologies employed in its investigation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic applications of this promising natural product.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 5-Propylbenzene-1,3-diol |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water |

Synthesis and Purification

A common and efficient method for the synthesis of 5-Propylresorcinol is the Wittig reaction, followed by purification via column chromatography.

Experimental Protocol: Wittig Synthesis of 5-Propylresorcinol

This protocol outlines a general procedure for the synthesis of 5-Propylresorcinol via a Wittig reaction, starting from 3,5-dimethoxybenzaldehyde.

Materials:

-

3,5-dimethoxybenzaldehyde

-

Propyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Boron tribromide (BBr₃)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Ylide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous toluene. Add potassium tert-butoxide portion-wise at room temperature. The mixture will typically turn a characteristic orange or reddish color, indicating the formation of the ylide. Stir the reaction for 1-2 hours at room temperature.

-

Wittig Reaction: Cool the ylide solution to 0°C in an ice bath. Dissolve 3,5-dimethoxybenzaldehyde in anhydrous toluene and add it dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, 1,3-dimethoxy-5-(prop-1-en-1-yl)benzene.

-

Hydrogenation: Dissolve the crude product in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 1,3-dimethoxy-5-propylbenzene.

-

Demethylation: Dissolve the 1,3-dimethoxy-5-propylbenzene in anhydrous dichloromethane and cool to -78°C (dry ice/acetone bath). Add a solution of boron tribromide in dichloromethane dropwise. The reaction is typically exothermic and should be controlled carefully. Allow the reaction to slowly warm to room temperature and stir for several hours until complete demethylation is observed by TLC.

-

Final Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 5-Propylresorcinol.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude 5-Propylresorcinol

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. Allow the excess solvent to drain until the solvent level is just above the silica bed.

-

Sample Loading: Dissolve the crude 5-Propylresorcinol in a minimal amount of the mobile phase (e.g., hexane/ethyl acetate mixture) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

-

Isolation: Combine the fractions containing the pure 5-Propylresorcinol and evaporate the solvent under reduced pressure to obtain the purified product.

Potential Therapeutic Applications

Anticonvulsant Effects

5-Propylresorcinol has demonstrated significant anticonvulsant properties in various preclinical models of epilepsy. Its mechanism of action is believed to involve the modulation of the major inhibitory neurotransmitter system in the central nervous system.

Mechanism of Action: The anticonvulsant effects of 5-Propylresorcinol are primarily attributed to its positive allosteric modulation of the GABA-A receptor. By binding to a site on the receptor distinct from the GABA binding site, it enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions upon GABA binding. This results in hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire, thereby suppressing seizure activity.

Preclinical Efficacy:

| Animal Model | Seizure Type | 5-Propylresorcinol Efficacy | Reference |

| Pentylenetetrazol (PTZ)-induced seizures (mice) | Generalized clonic-tonic seizures | Dose-dependent increase in seizure threshold and reduction in seizure severity. | |

| Maximal Electroshock (MES)-induced seizures (mice) | Generalized tonic-clonic seizures | Protection against tonic hindlimb extension. | |

| Kainic acid-induced seizures (rats) | Temporal lobe epilepsy | Reduction in seizure frequency and duration. |

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is a standard method for evaluating the anticonvulsant efficacy of a test compound.

Materials:

-

Pentylenetetrazol (PTZ)

-

5-Propylresorcinol

-

Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

-

Male Swiss albino mice (20-25 g)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Divide the mice into groups (n=8-10 per group). Administer different doses of 5-Propylresorcinol (e.g., 10, 30, 100 mg/kg) or vehicle i.p. 30 minutes before PTZ injection.

-

Seizure Induction: Inject a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes.

-

Seizure Scoring: Score the seizure severity using a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the duration of seizures.

-

Data Analysis: Analyze the data to determine the dose-dependent effects of 5-Propylresorcinol on seizure parameters. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures).

Anti-Inflammatory Properties

5-Propylresorcinol exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Mechanism of Action: The anti-inflammatory activity of 5-Propylresorcinol is mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. By inhibiting these pathways, 5-Propylresorcinol reduces the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6).

Preclinical Efficacy:

| In Vitro/In Vivo Model | Key Findings | Reference |

| Lipopolysaccharide (LPS)-stimulated macrophages | Significant reduction in the production of TNF-α and IL-6. | |

| Carrageenan-induced paw edema in rats | Dose-dependent reduction in paw swelling and inflammation. |

Anticancer Activity

Preclinical studies have demonstrated the potential of 5-Propylresorcinol as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer mechanism of 5-Propylresorcinol involves the induction of apoptosis (programmed cell death) and cell cycle arrest. It modulates the expression of key regulatory proteins involved in these processes, leading to the inhibition of cancer cell proliferation.

Preclinical Efficacy:

| Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 | |

| A549 (Lung Cancer) | 133.09 µg/mL | |

| HeLa (Cervical Cancer) | 209.28 µg/mL | |

| HT-29 (Colon Cancer) | 264.75 µg/mL | |

| L929 (Mouse Fibroblast) | 17.9–18.6 µg/ml |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of 5-Propylresorcinol on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Propylresorcinol

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of 5-Propylresorcinol in complete medium. Replace the medium in the wells with the drug-containing medium at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Neuroprotective Effects

5-Propylresorcinol has shown promise in protecting neurons from damage, particularly from oxidative stress, a key factor in neurodegenerative diseases.

Mechanism of Action: The neuroprotective effects of 5-Propylresorcinol are linked to its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. By activating this pathway, 5-Propylresorcinol enhances the cellular defense against oxidative stress, thereby protecting neurons from damage.

Preclinical Efficacy:

| In Vitro/In Vivo Model | Key Findings | Reference |

| Hydrogen peroxide-induced oxidative stress in neuronal cells | Alleviation of cell death and reduction in reactive oxygen species (ROS) levels. | |

| Animal models of neurodegeneration | Improved neuronal survival and function. |

Pharmacokinetics and Safety Profile